methyl 5-(N-(4-bromobenzyl)sulfamoyl)-3-ethyl-1H-pyrazole-4-carboxylate
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Description
Methyl 5-(N-(4-bromobenzyl)sulfamoyl)-3-ethyl-1H-pyrazole-4-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound has been studied extensively for its ability to inhibit certain enzymes, which could lead to the development of new drugs for the treatment of various diseases.
Scientific Research Applications
Anticancer Activity
Methyl 5-(N-(4-bromobenzyl)sulfamoyl)-3-ethyl-1H-pyrazole-4-carboxylate has shown promise as an anticancer agent. Its cytotoxic effects have been evaluated against various cancer cell lines, and it may interfere with critical cellular processes, making it a potential candidate for further drug development .
Antimicrobial Properties
Researchers have explored the compound’s antimicrobial activity. It exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria. Investigations into its mechanism of action and potential applications in combating bacterial infections are ongoing .
properties
IUPAC Name |
methyl 3-[(4-bromophenyl)methylsulfamoyl]-5-ethyl-1H-pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O4S/c1-3-11-12(14(19)22-2)13(18-17-11)23(20,21)16-8-9-4-6-10(15)7-5-9/h4-7,16H,3,8H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTMUIIURYJNDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)S(=O)(=O)NCC2=CC=C(C=C2)Br)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-(N-(4-bromobenzyl)sulfamoyl)-3-ethyl-1H-pyrazole-4-carboxylate |
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